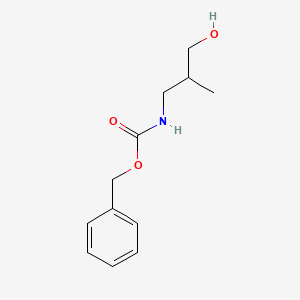

Benzyl 3-hydroxy-2-methylpropylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 3-hydroxy-2-methylpropylcarbamate is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.27 . The compound is typically a white to yellow solid .

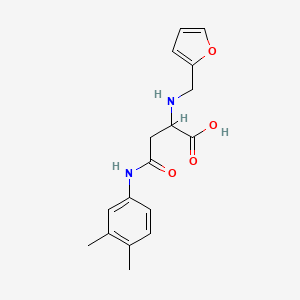

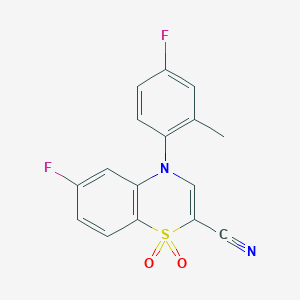

Molecular Structure Analysis

The InChI code for Benzyl 3-hydroxy-2-methylpropylcarbamate is 1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) . This indicates the presence of a benzyl group, a carbamate group, and a 3-hydroxy-2-methylpropyl group in the molecule .Applications De Recherche Scientifique

Catalytic Reactions and Organic Synthesis

Au(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation

The application of gold(I) catalysis in the formation of nitrogen and oxygen heterocycles through intramolecular hydroamination and hydroalkoxylation of allenes demonstrates the utility of related carbamate compounds in synthesizing complex organic molecules. This methodology provides a route for synthesizing piperidine and pyrrolidine derivatives, among others, showcasing the potential for "Benzyl 3-hydroxy-2-methylpropylcarbamate" in facilitating similar transformations (Zhang et al., 2006).

Analytical Methodology

Determination of Preservatives in Cosmetics

Ultra-performance liquid chromatography (UPLC) methods developed for the simultaneous determination of preservatives in cosmetics, including benzyl alcohol, underscore the relevance of analytical techniques in identifying and quantifying similar compounds within complex mixtures. This highlights the potential application of "Benzyl 3-hydroxy-2-methylpropylcarbamate" in analytical and quality control settings (Wu et al., 2008).

Biotechnological Applications

Renewable Benzyl Alcohol Production

Engineering Escherichia coli for the biosynthesis of benzyl alcohol from glucose through a non-natural pathway suggests the potential of microbial systems in producing related compounds, including "Benzyl 3-hydroxy-2-methylpropylcarbamate," from renewable resources. This approach could be adapted for the sustainable production of various benzyl derivatives (Pugh et al., 2015).

Chemical Synthesis and Derivatization

Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds

Demonstrating the versatility of iron catalysis in organic synthesis, the efficient benzylation of dicarbonyl compounds to produce benzylated products suggests potential pathways for modifying "Benzyl 3-hydroxy-2-methylpropylcarbamate" or incorporating it into more complex molecules (Kischel et al., 2007).

Propriétés

IUPAC Name |

benzyl N-(3-hydroxy-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODDZNUTPRANEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-hydroxy-2-methylpropylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2470336.png)

![2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline](/img/structure/B2470340.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2470349.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2470357.png)